molecular formula C11H9NO2 B1590682 Methyl quinoline-7-carboxylate CAS No. 51552-68-2

Methyl quinoline-7-carboxylate

Cat. No. B1590682
CAS RN: 51552-68-2
M. Wt: 187.19 g/mol
InChI Key: ZTZCGCCFJZVRTO-UHFFFAOYSA-N
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Description

Methyl quinoline-7-carboxylate (MQC) is a chemical compound that is found in many plant species and is used in a variety of applications. It is a white, crystalline solid and is soluble in polar solvents such as ethanol and methanol. MQC is an important intermediate in the synthesis of pharmaceuticals and other chemicals. It has been studied extensively for its biochemical and physiological effects, and has been found to have potential applications in a variety of fields.

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

Methyl quinoline-7-carboxylate: derivatives have been identified as potential anticancer agents. The quinoline nucleus is a common motif in many pharmacologically active compounds, and modifications at the 7-carboxylate position can lead to derivatives with significant anticancer activity. These compounds can interfere with various cellular pathways and may inhibit the proliferation of cancer cells .

Antimicrobial Activity

Quinoline derivatives exhibit a broad spectrum of antimicrobial properties. Methyl quinoline-7-carboxylate can be functionalized to produce compounds that are effective against a range of bacterial and fungal pathogens. This makes it a valuable scaffold for the development of new antibiotics and antifungal agents .

Agrochemical Research

In the agrochemical industry, quinoline derivatives, including Methyl quinoline-7-carboxylate , are explored for their potential use as pesticides and herbicides. Their ability to disrupt biological processes in pests can be harnessed to protect crops and improve agricultural productivity .

Green Chemistry Synthesis

The synthesis of Methyl quinoline-7-carboxylate can be achieved through green chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are being developed to minimize environmental impact while producing this compound .

Organic Dyes and Colorants

Quinoline compounds are historically known for their application in dye manufacturingMethyl quinoline-7-carboxylate can be used as an intermediate in the synthesis of dyes and colorants for industrial applications, including textiles and inks .

Anti-Inflammatory and Analgesic Effects

Research has shown that certain quinoline derivatives have anti-inflammatory and analgesic properties. By modifying Methyl quinoline-7-carboxylate , it’s possible to enhance these properties, leading to the development of new anti-inflammatory drugs .

Cardiovascular Drug Development

Quinoline derivatives are investigated for their cardiovascular effectsMethyl quinoline-7-carboxylate may serve as a starting point for the synthesis of compounds that can act on the cardiovascular system, potentially leading to treatments for heart disease .

Neuropharmacology

In neuropharmacology, Methyl quinoline-7-carboxylate derivatives are studied for their potential effects on the central nervous system. They could lead to new treatments for neurodegenerative diseases or serve as molecular tools to study neurotransmitter systems .

properties

IUPAC Name

methyl quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZCGCCFJZVRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502345
Record name Methyl quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl quinoline-7-carboxylate

CAS RN

51552-68-2
Record name Methyl quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl quinoline-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of quinolin-7-yl trifluoroacetate (750 mg, 2.7 mmol), PdCl2(Ph3P) (95 mg, 0.14 mmol), and triethylamine (1.2 mL, 8.4 mmol) in 1:2 DMF/MeOH (39 mL) was degassed and sparged with CO, and the mixture was heated at 60° C. for 48 h. The mixture was cooled to room temperature, filtered through diatomaceous earth, and concentrated under reduced pressure. The residue was diluted with a 5% solution of LiCl, and washed with CHCl3 (3×250 mL). The combined organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 3:1 ethyl acetate/hexanes) provided methyl quinoline-7-carboxylate (185 mg): ESI MS m/z 188 [M+H]+.
Name
quinolin-7-yl trifluoroacetate
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(Ph3P)
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
DMF MeOH
Quantity
39 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of quinoline-7-carboxylic acid (1.00 g, 5.77 mmol) in MeOH (10 mL) was added hydrogen chloride (2.00 mL, 8.00 mmol) (4.0M in 1,4-dioxane). The reaction was stirred for 18 h at rt (LCMS showed <10% conversion to the desired product). Additional hydrogen chloride (2.00 mL, 8.00 mmol) was added, and the reaction mixture was heated to 50° C. in an oil bath for 36 h. The reaction was cooled to rt, and concentrated in vacuo. The solid was dissolved in DCM, and washed with saturated aqueous NaHCO3 (2×50 mL). The organic layer was dried (MgSO4) and concentrated to give the product, which was used without further purification in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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